![molecular formula C21H24F4O2 B14188269 1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) CAS No. 922718-39-6](/img/structure/B14188269.png)
1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) is an organic compound characterized by its unique structure, which includes a nonane backbone with two difluorobenzene groups attached via ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) typically involves the reaction of 2,3-difluorophenol with 1,9-dibromononane under basic conditions. The reaction proceeds via a Williamson ether synthesis, where the phenoxide ion generated from 2,3-difluorophenol reacts with 1,9-dibromononane to form the desired ether linkage.
Reaction Conditions:
Reagents: 2,3-difluorophenol, 1,9-dibromononane, base (e.g., potassium carbonate)
Solvent: Anhydrous dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized under strong oxidative conditions.
Reduction: The aromatic rings can be reduced under specific conditions, although this is less common.
Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the conditions.
Reduction: Formation of partially or fully hydrogenated aromatic rings.
Substitution: Formation of methoxy-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying the interactions of fluorinated compounds with biological systems.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and materials with specific properties such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the conditions. In biological systems, its fluorinated aromatic rings may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Nonane-1,9-diylbis(oxy)]bis(pentafluorobenzene)
- 2,2’-((Nonane-1,9-diylbis(oxy))bis(4,1-phenylene))disuccinic acid
Uniqueness
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) is unique due to the specific positioning of the fluorine atoms on the benzene rings, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
922718-39-6 |
|---|---|
Molekularformel |
C21H24F4O2 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
1-[9-(2,3-difluorophenoxy)nonoxy]-2,3-difluorobenzene |
InChI |
InChI=1S/C21H24F4O2/c22-16-10-8-12-18(20(16)24)26-14-6-4-2-1-3-5-7-15-27-19-13-9-11-17(23)21(19)25/h8-13H,1-7,14-15H2 |
InChI-Schlüssel |
ALTVSYDMSPBZRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)F)OCCCCCCCCCOC2=C(C(=CC=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)
![2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene](/img/structure/B14188199.png)
![2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14188201.png)

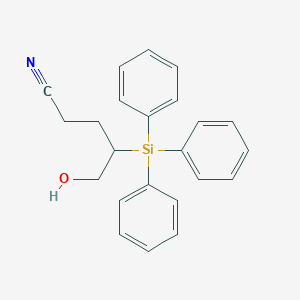
![5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14188214.png)
![4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate](/img/structure/B14188229.png)
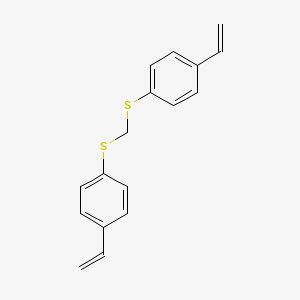

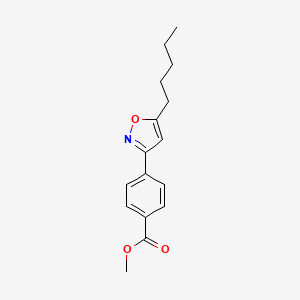
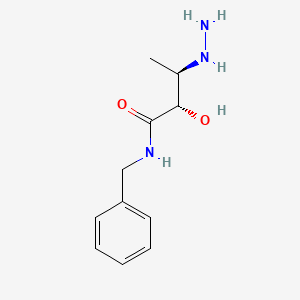
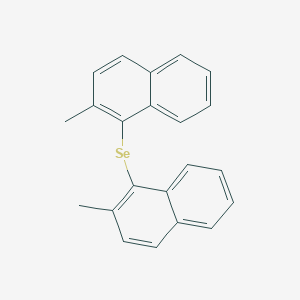
![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14188258.png)
